5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Structure–Activity Relationship Drug Design

This 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine features a sterically distinct 4-tert-butylphenoxymethyl group that deviates from common nitro/trifluorophenyl analogs, offering unique lipophilicity and target-binding profiles. The privileged 2-amino-1,3,4-oxadiazole core drives broad anticancer (SR, MOLT-4, OVCAR-8), antimicrobial, and CNS (MAO-A/HDAC6) activity, making it a non-interchangeable scaffold for SAR-driven screening. Direct sourcing ensures batch consistency for reproducible lead optimization.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 1092282-56-8
Cat. No. B1452176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
CAS1092282-56-8
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)N
InChIInChI=1S/C13H17N3O2/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16)
InChIKeyWKLHGBZSFIJFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 1092282-56-8) – Technical Baseline for Procurement & Research Selection


5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core functionalized with a 4-tert-butylphenoxymethyl substituent at the 5-position and a primary amine at the 2-position. This scaffold belongs to the 2-amino-1,3,4-oxadiazole class, a privileged structure in medicinal chemistry associated with broad-spectrum biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects [1]. The tert-butylphenoxy moiety contributes favorable steric and pharmacokinetic properties, including enhanced metabolic stability and lipophilicity, relative to simpler phenyl or unsubstituted analogs .

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine – Why In-Class Substitution Risks Experimental Inconsistency


Substituting this specific compound with another 1,3,4-oxadiazol-2-amine derivative—even one with apparent structural similarity—carries substantial risk of divergent biological and physicochemical outcomes. The 4-tert-butylphenoxymethyl group confers distinct steric bulk, electronic distribution, and lipophilicity that directly modulate target binding affinity, metabolic stability, and solubility profiles compared to analogs bearing halogen, nitro, methoxy, or unsubstituted phenyl groups . Structure–activity relationship (SAR) studies across oxadiazole chemotypes consistently demonstrate that substituent identity at the 5-position is a primary driver of potency and selectivity in antimicrobial, anticancer, and enzyme inhibition assays [1]. For procurement decisions, these structural nuances translate to non-interchangeable performance in screening campaigns, lead optimization workflows, and chemical biology probe development.

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine – Quantitative Evidence for Scientific Selection


Structural Uniqueness: tert-Butylphenoxy Substitution vs. Common Phenyl and Halogenated Analogs

The target compound incorporates a 4-tert-butylphenoxymethyl substituent at the oxadiazole 5-position. This specific structural feature is distinguished from commonly available 1,3,4-oxadiazol-2-amine analogs—such as 5-phenyl-1,3,4-oxadiazol-2-amine, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine, and 5-((2-bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine—by the combination of an ether-linked phenoxy group and a para-tert-butyl substituent. The tert-butyl group confers increased steric bulk, enhanced lipophilicity (clogP), and improved metabolic stability relative to unsubstituted phenyl or halogenated analogs, properties that are critical for membrane permeability and resistance to oxidative metabolism in medicinal chemistry campaigns .

Medicinal Chemistry Structure–Activity Relationship Drug Design

Class-Level Anticancer Activity: Oxadiazol-2-amine Scaffold Potency

The 1,3,4-oxadiazol-2-amine scaffold, to which the target compound belongs, has demonstrated substantial anticancer activity across multiple cell lines. In a recent study, 5-(4-nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine exhibited potent cytotoxicity against SR, MDA-MB-435, MOLT-4, K-562, and HL-60(TB) cancer cell lines [1]. Additionally, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant activity against SNB-19 and OVCAR-8 cell lines [2]. While direct data for the target compound are not published, its structural alignment with this validated anticancer pharmacophore supports its utility in oncology-focused drug discovery campaigns.

Anticancer Cytotoxicity Oncology

Class-Level Antimicrobial Potential: Oxadiazole Core Activity

1,3,4-Oxadiazole derivatives are widely recognized for their antimicrobial properties, with numerous studies demonstrating antibacterial and antifungal activities against clinically relevant pathogens. In particular, 1,3,4-oxadiazol-2-amine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . Specific derivatives, such as 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine, exhibit strong antifungal activity against Candida albicans and Aspergillus fumigatus . Notably, tert-butyl-containing oxadiazole derivatives have been identified as showing moderate-to-good antibacterial and antifungal activity compared to reference standards like benzalkonium chloride and chlorhexidine [1]. The target compound, bearing both the oxadiazol-2-amine core and a tert-butylphenoxy moiety, is positioned at the intersection of these validated antimicrobial chemotypes.

Antimicrobial Antibacterial Antifungal

Class-Level Enzyme Inhibition: MAO-A and HDAC6 Target Engagement

1,3,4-Oxadiazol-2-amine derivatives have demonstrated significant enzyme inhibitory activity, particularly against human monoamine oxidase A (MAO-A) and histone deacetylase 6 (HDAC6). In silico and in vitro studies confirm that oxadiazol-2-amine derivatives achieve high docking scores and measurable MAO-A inhibition, with favorable ADMET profiles indicating low toxicity and adequate pharmacokinetic properties [1]. Concurrently, patent literature establishes 1,3,4-oxadiazole derivatives as potent and selective HDAC6 inhibitors, with multiple patent families covering this chemotype for therapeutic applications in cancer and neurodegenerative diseases [2]. The target compound's structural features are consistent with the pharmacophoric requirements for both target classes.

Enzyme Inhibition MAO-A HDAC6 Neuropharmacology

Synthetic Accessibility: Phosphonium-Mediated Preparation Route

An efficient, room-temperature synthetic procedure for 2-amino-1,3,4-oxadiazoles has been established using phosphonium-mediated activation of oxadiazol-2-ones for SNAr substitution [1]. This methodology provides a practical route for preparing derivatives including the target compound. The availability of this robust synthetic protocol reduces technical barriers to scale-up and derivatization relative to oxadiazole analogs requiring harsh cyclization conditions (e.g., POCl3 reflux) or multi-step sequences with low overall yields. For procurement decisions, this translates to more reliable supply, lower cost of custom synthesis, and greater flexibility for analog generation.

Organic Synthesis Methodology Chemical Development

Safety Profile: Oxadiazole Class Favorable Toxicity Assessment

Acute and sub-acute toxicity studies of structurally related 1,3,4-oxadiazole derivatives (bromo, chloro, and iodo substituted) have been conducted following OECD guidelines [1]. Additionally, in vivo evaluation of a 1,3,4-oxadiazole compound (LMM6) indicated safety for preclinical trials, with no mortality or significant alterations in investigated parameters [2]. While direct toxicological data for the target compound are not published, the class-level safety profile suggests a favorable starting point for preclinical development compared to chemotypes with known toxic liabilities.

Toxicology Safety Pharmacology Preclinical Development

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine – High-Value Application Scenarios for Procurement Justification


Oncology Lead Discovery: Screening Against NCI-60 or Targeted Kinase Panels

Given the established anticancer activity of 1,3,4-oxadiazol-2-amine derivatives against diverse cancer cell lines (including SR, MDA-MB-435, MOLT-4, K-562, HL-60(TB), SNB-19, and OVCAR-8) [1], this compound is well-positioned for incorporation into oncology-focused screening campaigns. Its structurally distinct 5-substituent (4-tert-butylphenoxymethyl) offers a departure from the nitroaryl and trifluorophenyl motifs previously explored, potentially revealing novel potency or selectivity signatures against understudied cancer types or resistant subpopulations.

Antimicrobial Resistance Screening: Novel Chemotype for ESKAPE Pathogens

The oxadiazole core's validated antimicrobial spectrum, combined with the favorable physicochemical properties imparted by the tert-butylphenoxy moiety , supports deployment of this compound in antimicrobial susceptibility panels targeting multidrug-resistant Gram-positive and Gram-negative bacteria, as well as fungal pathogens including Candida albicans and Aspergillus fumigatus . Its structural novelty relative to existing oxadiazole antimicrobials may offer activity against strains resistant to current therapies.

Neurodegenerative Disease Target Validation: MAO-A and HDAC6 Inhibitor Development

The compound's alignment with oxadiazol-2-amine pharmacophores demonstrating MAO-A inhibition and HDAC6 inhibitory activity [2] [3] supports its use in neurological disease research programs. The favorable class-level safety and ADMET profiles [4] reduce early-stage risk for progression into in vivo models of depression, anxiety, or neurodegenerative disorders where MAO-A and HDAC6 are validated therapeutic targets.

Chemical Biology Probe Development: Tool Compound for Phenotypic Screening

The unique combination of a hydrogen-bonding 2-amino group and a bulky, lipophilic 5-substituent makes this compound an attractive scaffold for chemical biology probe development. It can serve as a starting point for structure–activity relationship (SAR) studies aimed at identifying novel targets or pathways via phenotypic screening, leveraging the phosphonium-mediated synthetic accessibility for rapid analog generation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.